

Stability of Naltrexone hydrochloride injection in different storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Naltrexone hydrochloride

Cat. No.: B001256

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Technical Support Center: Naltrexone Hydrochloride Injection Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of **Naltrexone Hydrochloride** injection under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Naltrexone Hydrochloride** injection?

For compounded **Naltrexone Hydrochloride** injection in clear glass vials, it has been shown to be stable for at least 42 days when stored at room temperature.[1][2][3][4] The physical appearance of the injection did not change during this period.[1][2][3] A safety data sheet for **Naltrexone Hydrochloride** recommends keeping containers tightly closed in a dry, cool, and well-ventilated place, and storing it refrigerated at 2-8°C.[5]

Q2: How does pH affect the stability of **Naltrexone Hydrochloride** injection?

In one study, the pH of a **Naltrexone Hydrochloride** injection decreased from 6.4 to 5.5 over 42 days of storage at room temperature.[1][2][3] This decrease in pH appeared to have a stabilizing effect, as the rate of decomposition decreased after 21 days.[2]

Q3: What is the stability of compounded **Naltrexone Hydrochloride** oral solutions?

Compounded solutions of **naltrexone hydrochloride** (0.5 mg/mL and 5.0 mg/mL) in a PCCA base Suspended vehicle were found to be physically and chemically stable for 180 days when stored in amber plastic bottles at both refrigerated (5°C) and room temperature (25°C) conditions.[6] Throughout the study, the **naltrexone hydrochloride** concentration did not fall below 94% of the initial concentration, and there were no significant changes in pH or viscosity. [6]

Q4: What are the potential degradation products of Naltrexone?

Naltrexone can degrade over time due to environmental factors such as light, heat, or moisture. [7] While specific degradation products formed in injections under various conditions are not extensively detailed in the provided search results, forced degradation studies under acidic and basic conditions have shown that naltrexone is unstable and degrades.[8] Potential related compounds and impurities that may arise during synthesis or degradation include Naltrexone EP Impurity A, C, and D.[7]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected peak in HPLC chromatogram	Formation of a degradation product.	Compare the chromatogram with a reference standard and a chromatogram of a freshly prepared sample. A new peak appearing over time may indicate degradation.[2] Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light) to identify potential degradation products.[8]
Change in solution color or presence of precipitate	Physical instability or degradation.	Although studies have shown no change in physical appearance for up to 42 days at room temperature[1][2][3], any visual change indicates that the injection should not be used. Investigate the storage conditions (e.g., temperature, light exposure) to identify the cause.
Decreased potency of the injection	Chemical degradation of Naltrexone Hydrochloride.	Review the storage duration and conditions. One study showed about a 3.7% loss in potency after 42 days at room temperature.[2] Ensure storage time does not exceed the recommended period. Re-assay the concentration using a validated stability-indicating method like HPLC.

Stability Data

Table 1: Stability of **Naltrexone Hydrochloride** Injection (1.4 mg/mL) at Room Temperature

Time (days)	Remaining Naltrexone HCl (%)	pH	Physical Appearance
0	100	6.4	No change
7	99.1	-	No change
14	98.2	-	No change
21	97.4	-	No change
28	96.9	-	No change
35	96.5	-	No change
42	96.3	5.5	No change

Data summarized from a study by Gupta VD.[2]

Table 2: Stability of Compounded **Naltrexone Hydrochloride** Solutions in SuspendIt

Concentration	Storage Temperature	Time (days)	Remaining Naltrexone HCl (%)
0.5 mg/mL	5°C	180	> 94%
0.5 mg/mL	25°C	180	> 94%
5.0 mg/mL	5°C	180	> 94%
5.0 mg/mL	25°C	180	> 94%

Data summarized from a study by Prammar YV, et al.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for **Naltrexone Hydrochloride** Stability Testing

This protocol is based on a validated stability-indicating HPLC assay.[\[2\]](#)

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Beckman Ultrasphere, MicroCIS, 15 cm, 4.6 mm ID, 5 μ m (or equivalent C18 column).[\[2\]](#)
- Mobile Phase: 10% (v/v) acetonitrile in water containing 0.1% of 85% phosphoric acid and 0.1% glacial acetic acid. The approximate pH of the mobile phase is 2.6.[\[2\]](#)
- Flow Rate: 1.5 mL/minute.[\[2\]](#)
- Detection Wavelength: 285 nm.[\[2\]](#)
- Injection Volume: As appropriate for the instrument and standard curve.
- Temperature: Ambient.[\[2\]](#)

2. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of **Naltrexone Hydrochloride** USP reference standard in the mobile phase. Prepare working standards of known concentrations (e.g., 140 to 294 mcg/mL) by diluting the stock solution with the mobile phase.[\[2\]](#)
- Sample Solution: Dilute the **Naltrexone Hydrochloride** injection with the mobile phase to a concentration within the range of the standard curve.

3. Chromatographic Procedure:

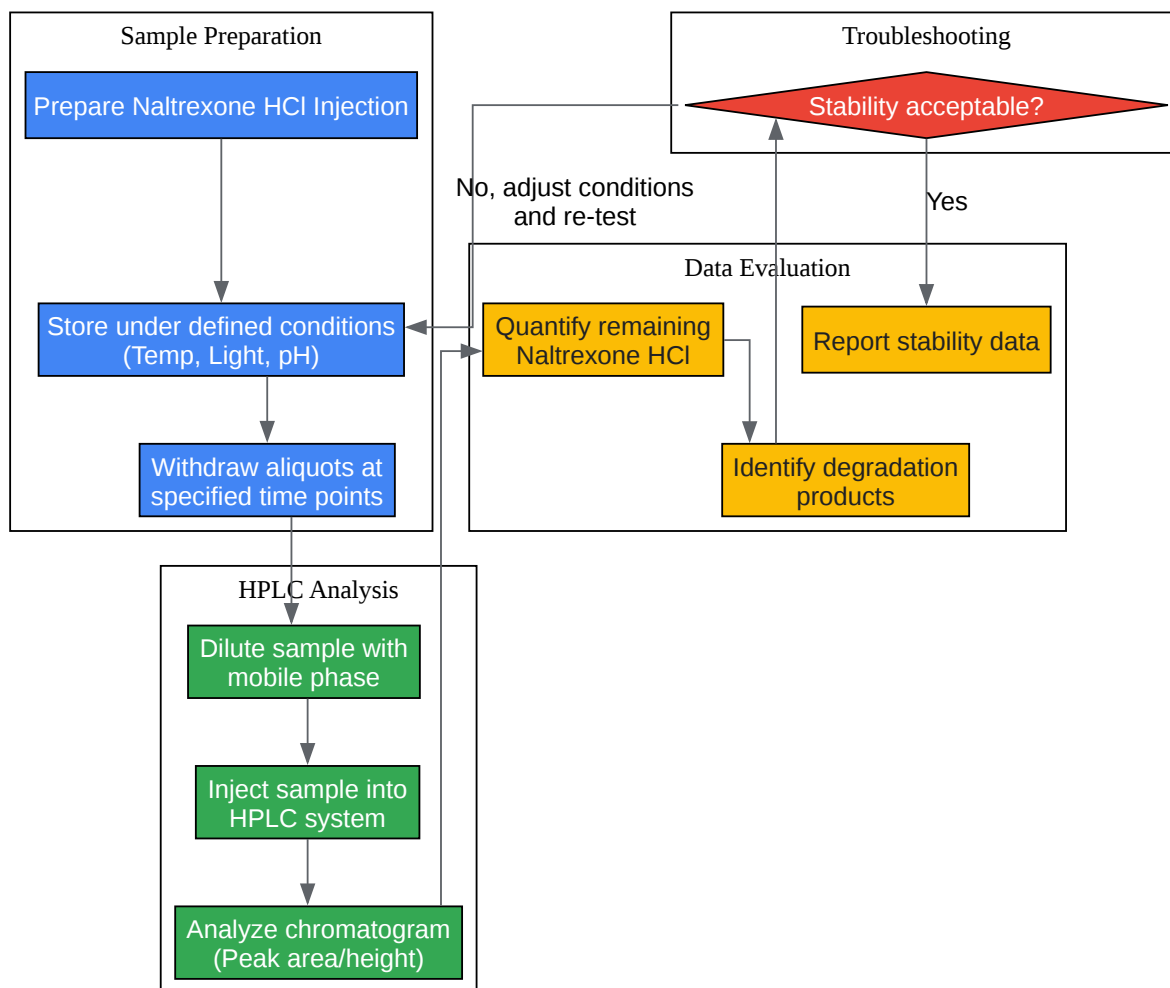
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a standard curve by plotting peak height or area against concentration.
- Inject the sample solutions.

- Quantify the **Naltrexone Hydrochloride** concentration in the samples by comparing their peak heights or areas to the standard curve.

4. Stability Evaluation:

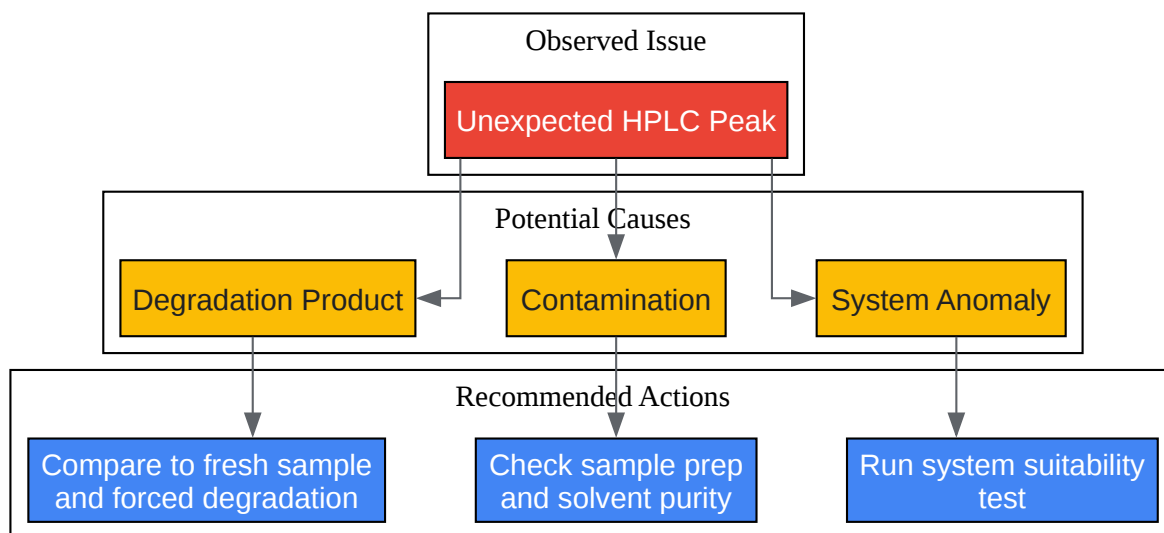
- Store the **Naltrexone Hydrochloride** injection under the desired storage conditions (e.g., room temperature, refrigerated, protected from light).
- At specified time points (e.g., 0, 7, 14, 21, 28, 35, 42 days), withdraw an aliquot of the injection and prepare it for HPLC analysis as described above.
- Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.^[2]
- Calculate the percentage of the initial **Naltrexone Hydrochloride** concentration remaining at each time point.

Visualizations



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Caption: Workflow for **Naltrexone Hydrochloride** injection stability testing.



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Caption: Troubleshooting guide for unexpected HPLC peaks.

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- To cite this document: BenchChem. [Stability of Naltrexone hydrochloride injection in different storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b001256#stability-of-naltrexone-hydrochloride-injection-in-different-storage-conditions>]

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